Fmoc-His(Boc)-OH Fmoc-His(Boc)-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC21544510
InChI: InChI=1S/C26H27N3O6/c1-26(2,3)35-25(33)29-13-16(27-15-29)12-22(23(30)31)28-24(32)34-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,13,15,21-22H,12,14H2,1-3H3,(H,28,32)(H,30,31)/t22-/m0/s1
SMILES: Array
Molecular Formula: C26H27N3O6
Molecular Weight: 477.5 g/mol

Fmoc-His(Boc)-OH

CAS No.:

Cat. No.: VC21544510

Molecular Formula: C26H27N3O6

Molecular Weight: 477.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-His(Boc)-OH -

Specification

Molecular Formula C26H27N3O6
Molecular Weight 477.5 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid
Standard InChI InChI=1S/C26H27N3O6/c1-26(2,3)35-25(33)29-13-16(27-15-29)12-22(23(30)31)28-24(32)34-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,13,15,21-22H,12,14H2,1-3H3,(H,28,32)(H,30,31)/t22-/m0/s1
Standard InChI Key ZRHPMMZWDWMKPD-QFIPXVFZSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C=C(N=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Properties and Structure

Chemical Structure

Fmoc-His(Boc)-OH (C₂₆H₂₇N₃O₆) features a molecular weight of 477.5 g/mol . The structure consists of three key components:

  • The histidine amino acid backbone

  • The Fmoc group protecting the α-amino functionality

  • The Boc group protecting the imidazole nitrogen (Nπ position)

Physical Properties

Table 1 presents the key physical properties of Fmoc-His(Boc)-OH:

PropertyValue
Molecular FormulaC₂₆H₂₇N₃O₆
Molecular Weight477.5 g/mol
Boiling Point766.1°C at 760 mmHg
Flash Point417.1°C
CAS Number81379-52-4

Note: The cyclohexylamine salt form (Fmoc-His(Boc)-OH·CHA) has different properties with a molecular weight of 576.68 and formula C₃₂H₄₀N₄O₆

IUPAC Nomenclature

The IUPAC name for Fmoc-His(Boc)-OH is N-(fluorenylmethoxycarbonyl)-1-tert-butoxycarbonyl-L-histidine , also referred to as (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid .

Mechanism of Action and Protection Strategy

The susceptibility of histidine to epimerization is primarily due to the lone pair electrons on the imidazole Nπ, which are in close proximity to the acidic alpha-carbon hydrogen . When the amino acid is activated during coupling, these lone pair electrons can deprotonate the alpha-hydrogen, forming an achiral ester enolate that can revert to either the L- or D-isomer .

Fmoc-His(Boc)-OH addresses this issue through strategic protection:

  • The Fmoc group protects the amino group (Nα)

  • The Boc group protects the imidazole side chain at the Nπ position

This dual protection significantly reduces the likelihood of epimerization by blocking the accessibility of the alpha-hydrogen to the basic lone pair electrons of the imidazole ring . The protection strategy is particularly effective because:

  • The Boc group provides steric hindrance around the imidazole ring

  • The electron-withdrawing properties of the Boc group reduce the basicity of the imidazole nitrogen

  • Both protecting groups can be selectively removed under different conditions, providing synthetic flexibility

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis

Fmoc-His(Boc)-OH is primarily used in Fmoc-based SPPS, where it offers significant advantages:

  • Enables efficient incorporation of histidine residues with minimal epimerization

  • Performs effectively at elevated temperatures (up to 90°C), allowing for microwave-assisted peptide synthesis

  • Provides favorable crude peptide purity while decreasing coupling time

  • Can be used in the synthesis of active pharmaceutical ingredients (APIs)

Specialized Applications

The compound has proven particularly valuable in:

  • Synthesis of oligohistidines

  • Preparation of peptide-oligonucleotide conjugates

  • Development of pharmaceutical peptides requiring high enantiomeric purity

  • Microwave-accelerated peptide synthesis protocols

Comparison with Other Histidine Derivatives

Several histidine derivatives are available for peptide synthesis, each with distinct properties. Table 2 provides a comparative analysis:

Histidine DerivativeProtection StrategyEpimerization at 90°CSolution StabilityCommercial AvailabilityRelative Cost
Fmoc-His(Boc)-OHNπ (imidazole) protection0.81%Excellent (>99% after 10 days)HighModerate
Fmoc-His(Trt)-OHNπ (imidazole) protection>16%Poor (significant degradation)HighModerate-Low
Fmoc-His(π-Mbom)-OHNπ (imidazole) protectionLow (comparable to Boc)Good (>99% after 10 days)LimitedHigh
Fmoc-His(3-Bum)-OHN-3 protectionLowModerateLimitedHigh

Data compiled from application studies and comparative analyses

The advantages of Fmoc-His(Boc)-OH over other derivatives include:

  • Commercial bulk availability at a competitive price

  • Lower epimerization levels at elevated temperatures

  • Excellent solution stability compared to Fmoc-His(Trt)-OH

  • No requirement for special scavengers during cleavage, unlike Fmoc-His(π-Mbom)-OH

Stability Studies

Solution Stability

One of the notable advantages of Fmoc-His(Boc)-OH is its exceptional solution stability. In a 10-day stability study, solutions of different histidine derivatives (0.2 M in DMF) were stored under atmospheric conditions and monitored for degradation:

  • Fmoc-His(Trt)-OH: Showed significant discoloration within 24 hours, intensifying over the 10-day period with multiple impurities detected by UPLC

  • Fmoc-His(π-Mbom)-OH: Showed slight yellowing after 10 days but maintained >99% purity

  • Fmoc-His(Boc)-OH: Remained colorless throughout the 10-day period and maintained >99% purity

Acid Stability

The stability of the Boc protecting group under acidic conditions is critical for peptide synthesis protocols. Studies have shown that Fmoc-His(Boc)-OH remains stable during treatment with trichloroacetic acid (TCA), which is commonly used to remove DMTr groups during oligonucleotide synthesis:

  • After 1 hour of TCA treatment, Fmoc-His(Boc)-OH remained stable

  • After 2 hours of TCA treatment, only a small amount of by-products were produced

This acid stability makes Fmoc-His(Boc)-OH suitable for combined peptide-oligonucleotide synthesis protocols.

Research Findings and Performance Data

Epimerization Studies

Research has demonstrated the superior performance of Fmoc-His(Boc)-OH in reducing epimerization during peptide synthesis. In a comparative study synthesizing the peptide Liraglutide:

  • At 50°C: Fmoc-His(Boc)-OH showed only 0.18% epimerization

  • At 90°C: Fmoc-His(Boc)-OH showed 0.81% epimerization compared to >16% with Fmoc-His(Trt)-OH

These findings confirm that Fmoc-His(Boc)-OH provides exceptional protection against epimerization even at elevated temperatures.

Model Peptide Studies

Extensive research has been conducted on various model peptides to assess the performance of Fmoc-His(Boc)-OH:

  • In the synthesis of model peptide H(Boc)LW(Boc)FA: The Boc groups were successfully removed using borate buffer (250 mM, pH 8.5) at 90°C for 2 hours

  • In the synthesis of model peptide HLWFA: Complete removal of Boc protection was achieved under similar conditions

  • In the synthesis of model peptide FARL: Successful deprotection was observed with maintenance of peptide integrity

The ability to remove the Boc protecting group under non-TFA conditions (using borate buffer) provides additional flexibility for sensitive peptide sequences.

Practical Considerations for Use in Peptide Synthesis

When using Fmoc-His(Boc)-OH in peptide synthesis protocols, several practical considerations should be noted:

  • Coupling conditions: Can be effectively coupled at temperatures up to 90°C with minimal epimerization

  • Deprotection of Fmoc: Standard conditions using 20% piperidine in DMF

  • Removal of Boc group: Can be accomplished with TFA during final cleavage or with borate buffer (250 mM, pH 8.5) at 90°C for special applications

  • Storage: Stable in solution and as solid, with excellent shelf life compared to other histidine derivatives

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